

# A Technical Guide to Cadmium Bromide Tetrahydrate for Scientific Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cadmium bromide*

Cat. No.: *B8797929*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **cadmium bromide** tetrahydrate ( $\text{CdBr}_2 \cdot 4\text{H}_2\text{O}$ ), a hydrated inorganic salt utilized in various scientific research and industrial applications. This guide details its chemical and physical properties, outlines a key experimental protocol for its use in nanomaterial synthesis, and presents critical safety and handling information.

## Core Properties and Data

**Cadmium bromide** tetrahydrate is a white, crystalline solid that is highly soluble in water.<sup>[1]</sup> Its hydrated form offers enhanced solubility in aqueous and polar organic solvents compared to its anhydrous counterpart, making it suitable for a range of solution-based chemical processes.<sup>[2]</sup>

## Quantitative Data Summary

The fundamental physicochemical properties of **cadmium bromide** tetrahydrate are summarized below for easy reference.

| Property                    | Value                                                               | Citations                                                   |
|-----------------------------|---------------------------------------------------------------------|-------------------------------------------------------------|
| Chemical Formula            | <chem>CdBr2·4H2O</chem>                                             | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight/Molar Mass | 344.28 g/mol                                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| CAS Number                  | 13464-92-1                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance                  | White to off-white crystalline solid/powder                         | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Melting Point               | 36 °C (transitions)                                                 | <a href="#">[5]</a>                                         |
| Solubility in Water         | Highly soluble (~1000 g/L at 20°C)                                  | <a href="#">[1]</a>                                         |
| Synonyms                    | Cadmium dibromide<br>tetrahydrate, Cadmium(II) bromide tetrahydrate | <a href="#">[3]</a> <a href="#">[4]</a>                     |

## Applications in Research and Development

**Cadmium bromide** tetrahydrate serves as a crucial precursor and catalyst in several advanced scientific fields:

- **Nanomaterial Synthesis:** It is a fundamental precursor in the synthesis of cadmium-based nanomaterials, most notably cadmium sulfide (CdS) and cadmium selenide (CdSe) quantum dots.[\[2\]](#) The bromide ions can influence the kinetics of crystal growth and the final morphology of the nanoparticles.[\[2\]](#)
- **Organic Synthesis:** The compound acts as a Lewis acid catalyst for various organic transformations, such as halogenation and cyclization reactions.[\[2\]](#)
- **Materials Science:** It is used in the electrodeposition of thin films of cadmium and its alloys for applications in semiconductors and photovoltaics.[\[2\]](#)
- **Photography and Lithography:** Historically, it has been used in the manufacturing of photographic plates and in lithographic processes.[\[3\]](#)[\[5\]](#)

# Experimental Protocols

The following is a detailed methodology for a key application of **cadmium bromide** tetrahydrate: the synthesis of cadmium sulfide (CdS) nanocrystals via phase transfer catalysis.

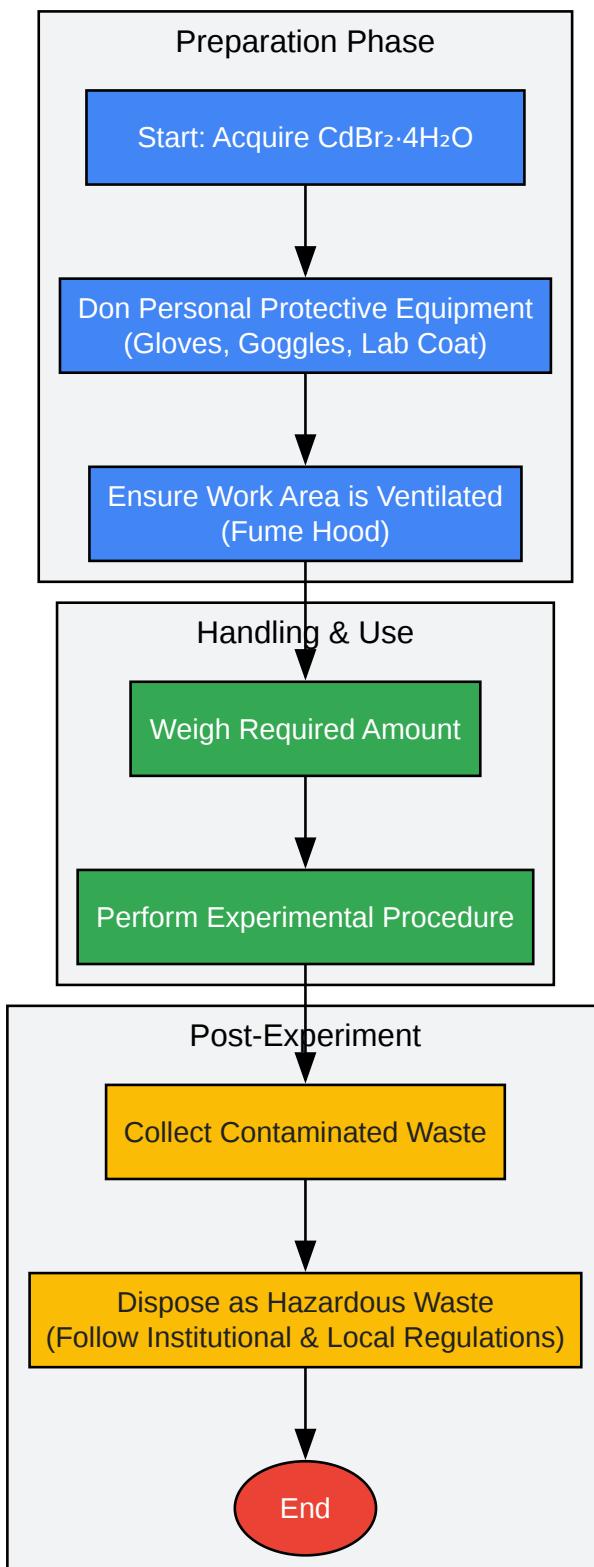
## Protocol: Synthesis of CdS Nanocrystals

This protocol describes a method where the cadmium precursor is transferred from an aqueous phase to an organic phase to react with a sulfide source.

Objective: To synthesize CdS nanocrystals using **cadmium bromide** tetrahydrate as the cadmium source.

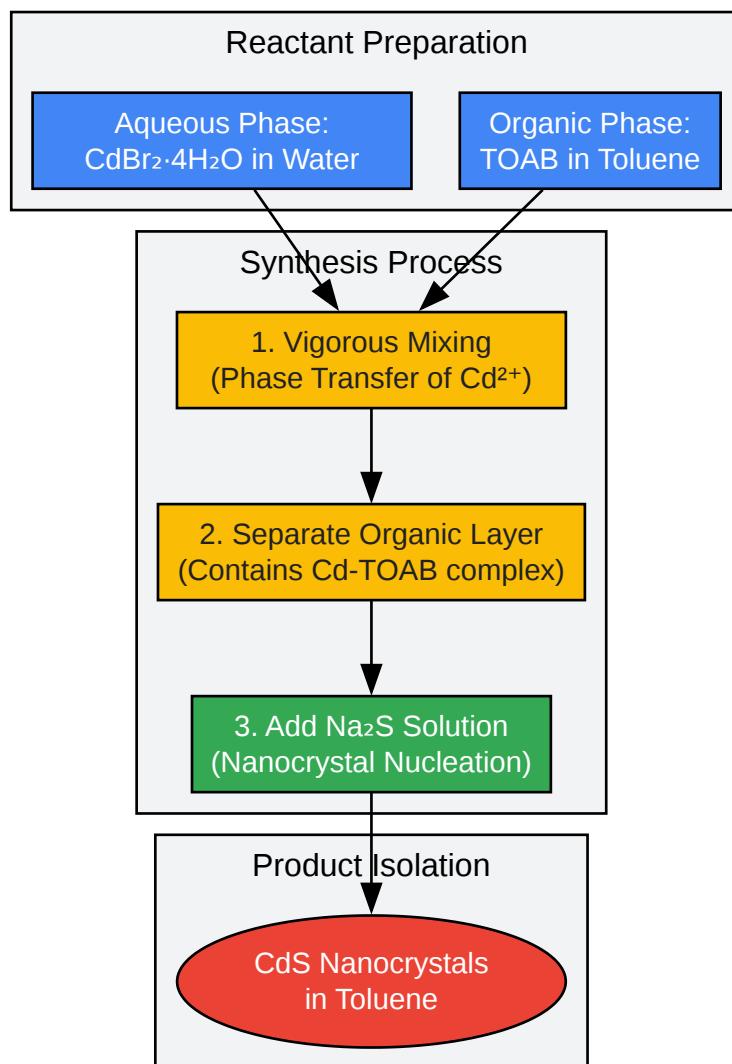
Materials:

- **Cadmium bromide** tetrahydrate ( $\text{CdBr}_2 \cdot 4\text{H}_2\text{O}$ )
- Tetraoctylammonium bromide (TOAB)
- Toluene
- Sodium sulfide ( $\text{Na}_2\text{S}$ )
- Deionized water


Procedure:

- Preparation of Cadmium Precursor (Aqueous Phase): Prepare an aqueous solution of **cadmium bromide** tetrahydrate.
- Phase Transfer Catalyst (Organic Phase): Prepare a solution of TOAB in toluene.
- Phase Transfer: Vigorously mix the aqueous **cadmium bromide** tetrahydrate solution with the organic TOAB solution. The TOAB acts as a phase transfer catalyst, facilitating the migration of cadmium ions into the toluene layer to form a TOAB-stabilized cadmium precursor.<sup>[2]</sup>

- Separation: Allow the two phases to separate and carefully collect the organic layer containing the cadmium precursor.
- Nanocrystal Formation: Introduce an aqueous solution of sodium sulfide to the separated organic layer. The sulfide ions react with the cadmium precursor at the interface or within the organic phase to nucleate and grow CdS nanocrystals.[\[2\]](#)
- Purification: The resulting CdS nanocrystals can be purified by precipitation with a non-solvent (e.g., methanol or acetone), followed by centrifugation and redispersion in a suitable solvent like hexane.


## Visualized Workflows and Relationships

To better illustrate key processes, the following diagrams have been generated using Graphviz, adhering to strict color and contrast guidelines for clarity.



[Click to download full resolution via product page](#)

**Caption:** General workflow for safe handling of **Cadmium Bromide Tetrahydrate**.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for CdS nanocrystal synthesis.

## Safety and Handling

Cadmium bromide tetrahydrate is classified as hazardous and requires strict safety protocols.

## Hazard Summary

| Hazard Type     | Description                                                                      | Citations |
|-----------------|----------------------------------------------------------------------------------|-----------|
| Acute Toxicity  | Toxic if swallowed, harmful in contact with skin, and fatal if inhaled.          | [5]       |
| Carcinogenicity | Known or presumed human carcinogen.                                              |           |
| Environmental   | Very toxic to aquatic life with long-lasting effects.                            | [5]       |
| Chronic Effects | Causes damage to organs (kidneys, bones) through prolonged or repeated exposure. |           |

#### Precautionary Measures:

- Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust or fumes.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.
- Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Disposal: Dispose of waste material and its container as hazardous waste in accordance with local, state, and federal regulations.[5]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Cadmium Bromide Tetrahydrate | High-Purity Reagent [benchchem.com]
- 3. CADMIUM BROMIDE TETRAHYDRATE | 13464-92-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Technical Guide to Cadmium Bromide Tetrahydrate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8797929#molar-mass-and-molecular-weight-of-cadmium-bromide-tetrahydrate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)